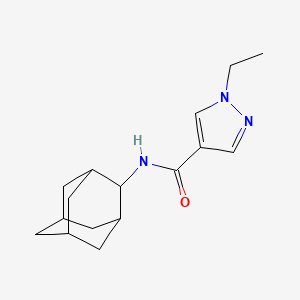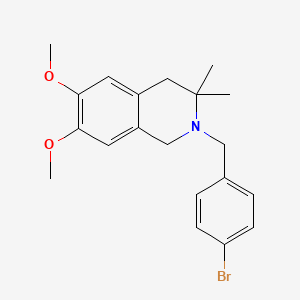
N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a unique adamantyl group attached to a pyrazole ring The adamantyl group is known for its bulky and rigid structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of N4-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The adamantyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of adamantyl oxides and pyrazole oxides.
Reduction: Formation of reduced adamantyl derivatives and pyrazole derivatives.
Substitution: Formation of substituted adamantyl and pyrazole compounds.
Scientific Research Applications
N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with enhanced thermal and mechanical properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.
Biology: Research is conducted to explore its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N4-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s binding affinity to target proteins or enzymes, while the pyrazole ring contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N~4~-(2-Adamantyl)-1-ethyl-1H-pyrazole-4-carboxamide: Unique due to the presence of both adamantyl and pyrazole groups.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
This compound stands out due to the combination of the bulky adamantyl group and the versatile pyrazole ring. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-(2-adamantyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-2-19-9-14(8-17-19)16(20)18-15-12-4-10-3-11(6-12)7-13(15)5-10/h8-13,15H,2-7H2,1H3,(H,18,20) |
InChI Key |
DIURWHZLQCCJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945445.png)
![N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945446.png)
![3-methoxy-2-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10945455.png)

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10945464.png)
![(5Z)-5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B10945472.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10945473.png)
![1'-ethyl-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole](/img/structure/B10945478.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10945482.png)
![N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-5-[(2-chlorophenoxy)methyl]-2-furohydrazide](/img/structure/B10945490.png)
![(1-methyl-4-nitro-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10945494.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945495.png)
![3-amino-4-methyl-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10945515.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10945518.png)
